molecular formula C18H16ClF3N2O B15012370 2-chloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol

2-chloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol

Cat. No.: B15012370
M. Wt: 368.8 g/mol
InChI Key: VTMMMXJPBSEINH-UHFFFAOYSA-N
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Description

2-chloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol is a complex organic compound that features a combination of chloro, pyrrolidinyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves a multi-step process. One common method includes the following steps:

    Formation of the imine bond: This involves the reaction of 2-chloro-6-hydroxybenzaldehyde with 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)aniline under acidic conditions to form the imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-chloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-[(E)-{[2-(pyrrolidin-1-yl)phenyl]imino}methyl]phenol: Lacks the trifluoromethyl group.

    2-chloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-methylphenyl]imino}methyl]phenol: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-chloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from similar compounds.

Properties

Molecular Formula

C18H16ClF3N2O

Molecular Weight

368.8 g/mol

IUPAC Name

2-chloro-6-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C18H16ClF3N2O/c19-14-5-3-4-12(17(14)25)11-23-15-10-13(18(20,21)22)6-7-16(15)24-8-1-2-9-24/h3-7,10-11,25H,1-2,8-9H2

InChI Key

VTMMMXJPBSEINH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)N=CC3=C(C(=CC=C3)Cl)O

Origin of Product

United States

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